![molecular formula C13H15F2N3 B11743543 N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11743543.png)
N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with a difluorophenyl group and a propylamine chain, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with a halogenated pyrazole in the presence of a palladium catalyst.
Attachment of the Propylamine Chain: The final step involves the alkylation of the pyrazole ring with a propylamine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide
- N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide
Uniqueness
N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a difluorophenyl group and a propylamine chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H15F2N3 |
|---|---|
分子量 |
251.27 g/mol |
IUPAC名 |
N-[(2,3-difluorophenyl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-2-6-18-9-11(8-17-18)16-7-10-4-3-5-12(14)13(10)15/h3-5,8-9,16H,2,6-7H2,1H3 |
InChIキー |
JEEZESBQZHFVOI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743460.png)
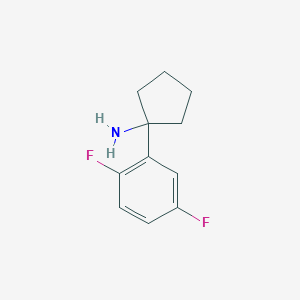
![2-(4-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11743471.png)
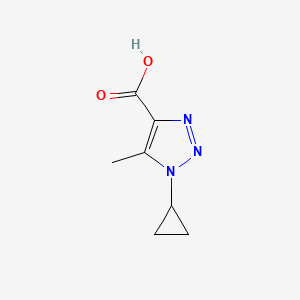
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743481.png)
![(2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B11743495.png)
![2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B11743496.png)
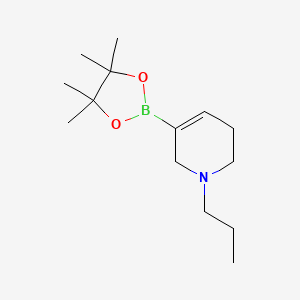
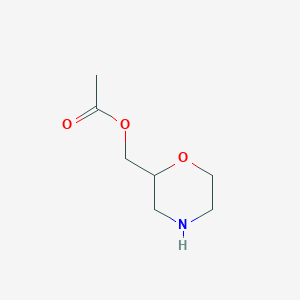
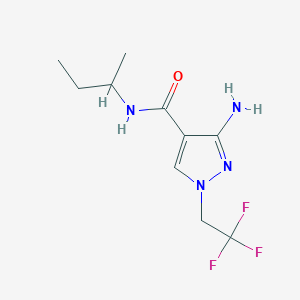
amine](/img/structure/B11743527.png)
![4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11743535.png)
![N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11743536.png)
![(3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743547.png)
